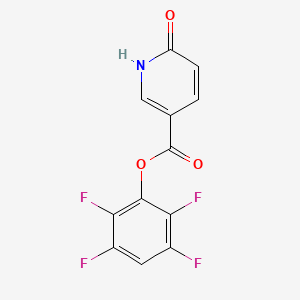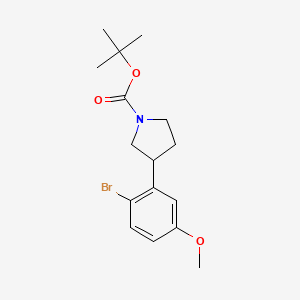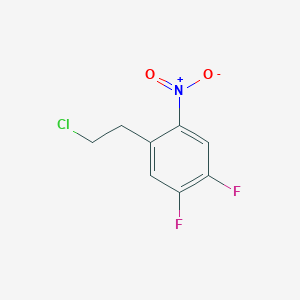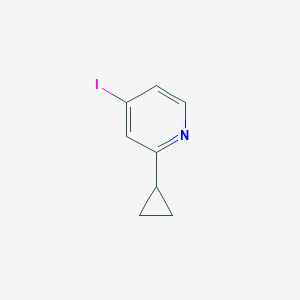
2-Cyclopropyl-4-iodopyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-4-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropyl group at the second position and an iodine atom at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-iodopyridine typically involves the iodination of 2-cyclopropylpyridine. One common method is the halogen-metal exchange reaction, where 2-cyclopropylpyridine is treated with a metal halide, such as lithium iodide, under controlled conditions . Another approach involves the direct iodination of 2-cyclopropylpyridine using iodine and a suitable oxidizing agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed for the efficient synthesis of this compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Oxidation and Reduction: The cyclopropyl group can undergo oxidation to form cyclopropyl ketones or reduction to form cyclopropyl alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Cross-Coupling: Palladium catalysts, along with boronic acids or alkenes, are commonly used in these reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 2-cyclopropyl-4-substituted pyridines.
Cross-Coupling: Formation of biaryl or alkylated pyridine derivatives.
Oxidation/Reduction: Formation of cyclopropyl ketones or alcohols.
Applications De Recherche Scientifique
2-Cyclopropyl-4-iodopyridine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds targeting various diseases.
Material Science: Utilized in the synthesis of novel materials with unique properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Mécanisme D'action
its derivatives may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by the pyridine ring and the cyclopropyl group . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodopyridine: Similar structure but lacks the cyclopropyl group.
4-Iodopyridine: Similar structure but lacks the cyclopropyl group.
2-Cyclopropylpyridine: Similar structure but lacks the iodine atom.
Uniqueness
2-Cyclopropyl-4-iodopyridine is unique due to the presence of both the cyclopropyl group and the iodine atom on the pyridine ring. This combination imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Propriétés
Formule moléculaire |
C8H8IN |
|---|---|
Poids moléculaire |
245.06 g/mol |
Nom IUPAC |
2-cyclopropyl-4-iodopyridine |
InChI |
InChI=1S/C8H8IN/c9-7-3-4-10-8(5-7)6-1-2-6/h3-6H,1-2H2 |
Clé InChI |
NYGSBQBCZREQGO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC=CC(=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



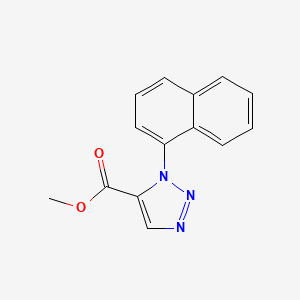
![Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
![3-Chloro-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13670219.png)
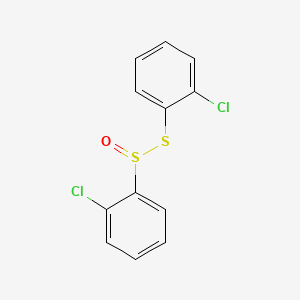

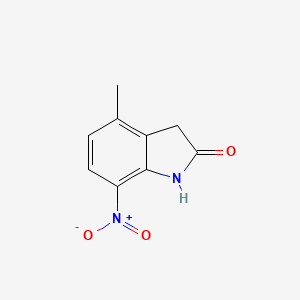
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)
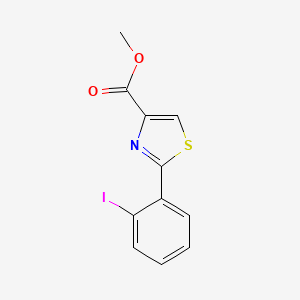
![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)
